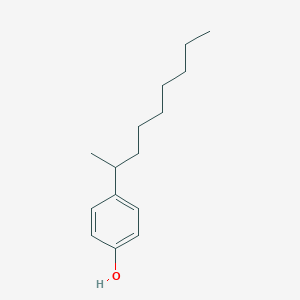

P-(1-Methyloctyl)phenol

Description

Overview of Phenolic Compounds in Advanced Organic Chemistry

Phenolic compounds are a cornerstone of advanced organic chemistry, valued for their versatile reactivity and wide-ranging applications. ontosight.ai The hydroxyl group on the aromatic ring can be readily derivatized, and the ring itself is susceptible to electrophilic substitution, allowing for the creation of a diverse family of molecules. This reactivity makes them essential building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. wikipedia.org Their utility extends to their use as antioxidants, disinfectants, and in the production of resins and dyes.

Historical Context of P-(1-Methyloctyl)phenol within Alkylphenol Chemistry

This compound belongs to the larger family of alkylphenols, which are synthesized by the alkylation of phenols. wikipedia.org The commercial production of long-chain alkylphenols gained momentum over 50 years ago for their use in manufacturing alkylphenol ethoxylates, which are effective surfactants. panda.org Specifically, compounds like octylphenol (B599344) and nonylphenol became commercially significant. panda.org this compound, a specific isomer of nonylphenol, has been part of this landscape, primarily utilized as an intermediate in chemical synthesis. ontosight.ainih.gov The study of alkylphenols has evolved, with increasing attention on the specific properties and environmental interactions of individual isomers.

Scope and Research Significance of this compound Studies

Research into this compound is driven by its role as a synthetic intermediate and its presence as a component in technical nonylphenol mixtures. ontosight.ainih.gov Its unique branched alkyl chain imparts specific surfactant and lipophilic properties, making it a subject of interest for industrial applications. ontosight.ai Furthermore, as an alkylphenol, it has been investigated for its potential environmental and biological interactions. vulcanchem.com Understanding the specific characteristics of this isomer is crucial for both its industrial application and for assessing its environmental profile. vulcanchem.comasm.org

Structure

3D Structure

Properties

IUPAC Name |

4-nonan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFONHVBSRNKIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872583 | |

| Record name | 4-(1-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-66-9 | |

| Record name | 4-(1-Methyloctyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17404-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Methyloctyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-methyloctyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for P 1 Methyloctyl Phenol and Analogues

Regioselective Alkylation of Phenolic Substrates

Regioselective alkylation is paramount in the synthesis of specific alkylphenol isomers like p-(1-methyloctyl)phenol. The primary challenge lies in directing the alkyl group to the desired para position on the phenol (B47542) ring, while minimizing the formation of ortho and di-alkylated byproducts. The activating nature of the hydroxyl group on the phenol ring directs substitution to both the ortho and para positions, with the para position often being electronically favored but sometimes sterically hindered. google.com

Friedel-Crafts Alkylation Approaches to Branched Alkylphenols

The classical approach for C-alkylation of phenols is the Friedel-Crafts reaction, which typically employs an alkylating agent such as an olefin or an alkyl halide in the presence of an acid catalyst. researchgate.netwhiterose.ac.uk The alkylation of phenol with octene isomers, such as 1-octene (B94956), is a direct route to producing octylphenols. researchgate.net However, traditional homogeneous catalysts like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), and hydrofluoric acid (HF) often suffer from significant drawbacks. researchgate.net These include a lack of specificity, leading to a mixture of various alkylated isomers, and the potential for rearrangement of the alkyl chain's carbon skeleton, particularly with branched hydrocarbons. google.comgoogle.com

For instance, the reaction of phenol with 1-octene in the presence of 94% sulfuric acid can yield sec-octylphenol with high conversion, but controlling the precise isomeric distribution (ortho vs. para) remains a challenge. researchgate.net The use of solid acid catalysts, such as large-pore zeolites, has been explored to overcome the limitations of homogeneous systems in the liquid-phase alkylation of phenol with 1-octene. researchgate.netiitm.ac.in

Table 1: Effect of Reaction Conditions on Phenol Alkylation with 1-Octene

Data from a study on the alkylation of phenol with 1-octene in the presence of 94% sulphuric acid, demonstrating the influence of key parameters on product yield. researchgate.net

| Experiment No. | Temperature (°C) | Molar Ratio (Phenol:Octene-1) | Yield of sec-Octylphenol (%) |

|---|---|---|---|

| 1 | 100 | 10:1 | 85.4 |

| 2 | 140 | 10:1 | 94.7 |

| 3 | 140 | 8:1 | 90.2 |

| 4 | 140 | 6:1 | 80.5 |

Catalyst-Controlled Synthesis of Para-Substituted Phenols

Modern synthetic efforts focus heavily on catalyst design to control the regioselectivity of phenol alkylation. The goal is to develop catalysts that selectively promote the formation of the p-isomer.

Zeolite Catalysts: Large-pore zeolites like H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) have been successfully used as shape-selective catalysts for the alkylation of phenol with 1-octene. iitm.ac.in The catalytic activity and product distribution are influenced by the pore structure and acidity of the zeolite. In a comparative study, the catalytic activity followed the order: BEA > FAU > MOR. These reactions yield a spectrum of products, including O-alkylated phenyl octyl ethers and C-alkylated octylphenols, with the ratio of ortho- to para-isomers being a key parameter. iitm.ac.in

Aryl Sulfonic Acid Catalysts: Specific aryl sulfonic acids with high acidity (K value of at least 3.8 × 10⁻³) have been identified as highly effective catalysts for producing para-alkylated phenols. google.com These catalysts can be used in small quantities (0.1% to 2% by weight of phenol) at temperatures between 90°C and 170°C to achieve high selectivity for the para position. google.com

Metal-Based Catalysts: Advanced catalytic systems using transition metals offer high regioselectivity. For example, a rhenium complex, Re₂(CO)₁₀, has been shown to catalyze the alkylation of phenols with terminal alkenes, proceeding selectively at either the ortho or para position. nih.govresearchgate.net Similarly, a phosphite-based gold(I) catalytic system has been developed for the selective para-alkylation of phenols with diazo compounds, effectively avoiding the common side reaction of O-alkylation. rsc.org

Table 2: Comparative Alkylation of Phenol with 1-Octene over Zeolite Catalysts

Performance comparison of different large-pore zeolite catalysts in the liquid-phase alkylation of phenol at 373 K. iitm.ac.in

| Catalyst | Phenol Conversion (%) | O-alkylate Selectivity (%) | C-alkylate Selectivity (%) | o-/p-alkylate Ratio |

|---|---|---|---|---|

| BEA(15) | 45.9 | 30.5 | 69.5 | 1.5 |

| FAU(15) | 29.5 | 27.1 | 72.9 | 2.0 |

| MOR(11) | 10.3 | 38.8 | 61.2 | 1.6 |

Multistep Synthetic Pathways for Complex Alkyl Chain Integration

While direct alkylation is common, multistep pathways offer greater control for integrating complex or specifically structured alkyl chains that are not amenable to direct Friedel-Crafts reactions. researchgate.net These routes often involve building the desired alkyl group on a precursor molecule before forming the final phenol.

One such strategy involves the initial alkylation of a halo-benzene, like chlorobenzene, followed by hydrolysis to yield the corresponding alkylphenol. google.com This method separates the C-C bond formation from the presence of the reactive hydroxyl group, allowing for different catalytic conditions.

Another advanced pathway begins with hydroxy- or amino-acetophenone derivatives. These substrates can undergo selective hydrodeoxygenation of the side-chain carbonyl group to form the desired alkyl chain without hydrogenating the aromatic ring. rsc.org This method provides a versatile route to various alkylphenols by first creating a ketone intermediate via Friedel-Crafts acylation, which is often more selective than alkylation, followed by reduction.

More intricate syntheses can involve a sequence of protection, directed metallation, and bond-forming reactions. For example, a phenol can be protected as a methoxymethyl ether, followed by ortho-lithiation. The resulting anion can react with an aldehyde (like DMF) to introduce a formyl group, which then undergoes a Wittig reaction to build a larger unsaturated side chain that can be subsequently modified and reduced to the final saturated alkyl group. sciencemadness.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of alkylphenols. inderscience.comuobasrah.edu.iq This involves developing cleaner reaction systems and utilizing more environmentally friendly materials.

Solvent-Free and Aqueous-Phase Reaction Systems

A significant green innovation is the move away from volatile and often toxic organic solvents.

Solvent-Free Systems: Reactions can be performed under solvent-free conditions, for example, by using microwave irradiation to drive the alkylation of phenols. researchgate.net This approach not only eliminates solvent waste but can also accelerate reaction rates. Another solventless technique is "grindstone chemistry," where solid reactants are ground together, sometimes with a catalytic amount of a solid acid, to induce a reaction. sciforum.net

Aqueous-Phase Systems: Water is an ideal green solvent, and catalytic systems are being developed to function in the aqueous phase. researchgate.net Dual-functional catalysts, combining a hydrogenation metal (e.g., Pd/C) with a solid acid zeolite (e.g., H/La-BEA), can perform hydroalkylation of phenol in water. researchgate.net However, the presence of water can also lead to competitive adsorption on the catalyst's active sites, potentially reducing reaction rates compared to non-aqueous systems. researchgate.net

Utilization of Environmentally Benign Reagents and Catalysts

The replacement of hazardous reagents and corrosive catalysts is a cornerstone of green alkylphenol synthesis.

Benign Catalysts: There is a strong trend towards replacing traditional Lewis acids like AlCl₃ with solid acid catalysts such as zeolites and functionalized silica. researchgate.netwhiterose.ac.uk These materials are generally less corrosive, easier to handle, and, most importantly, can be recovered and reused, minimizing waste. whiterose.ac.uk Brønsted acidic ionic liquids are another class of "green" catalysts that show high efficiency in phenol alkylation and can be recycled multiple times without significant loss of activity. epa.gov

Renewable Feedstocks: A key principle of green chemistry is the use of renewable resources. uobasrah.edu.iq Lignin (B12514952), an abundant biopolymer, is a major source of renewable aromatic compounds, including phenols. researchgate.net Research is underway to develop catalytic processes for the depolymerization of lignin to produce alkylphenols directly, offering a sustainable alternative to petroleum-based feedstocks. researchgate.netacs.org Similarly, cardanol, derived from cashew nut shell liquid (CNSL), serves as a renewable phenol source for alkylation reactions. inderscience.cominderscienceonline.com

Derivatization Strategies Post-Synthesis

Following the primary synthesis of this compound, its molecular structure can be further elaborated through various derivatization strategies. These post-synthesis modifications are crucial for tailoring the compound's physicochemical properties and for creating novel analogues with potentially enhanced or specialized functionalities. The primary sites for such derivatization are the phenolic hydroxyl group and the aliphatic 1-methyloctyl chain.

Alkylation and Arylation Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a prime target for derivatization, allowing for the synthesis of a wide range of ethers. These modifications can significantly alter the compound's lipophilicity, steric bulk, and electronic properties. researchgate.net

Alkylation Reactions: Alkylation of the phenolic hydroxyl group, typically achieved through Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. The reactivity of the alkyl halide follows the order I > Br > Cl. vanderbilt.edu Bases such as alkali metal hydroxides or carbonates are commonly employed for the deprotonation step. This fundamental transformation converts the polar hydroxyl group into a less polar ether linkage, a strategy often used to enhance the lipophilicity of phenolic compounds. researchgate.net For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like potassium carbonate (K₂CO₃) would yield the corresponding alkyl ether.

Arylation Reactions: O-arylation, the formation of a diaryl ether, requires more sophisticated methods than alkylation due to the lower reactivity of aryl halides in classical nucleophilic substitution. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, are the methods of choice. mdpi.com The Ullmann condensation, a classical copper-catalyzed reaction, can be used but often requires harsh reaction conditions.

More recent developments in palladium-catalyzed Buchwald-Hartwig amination have been extended to etherification, allowing for the coupling of phenols with aryl halides or triflates under milder conditions. The efficiency of these reactions is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. researchgate.net Another approach involves the reaction of phenols with arynes, which can lead to ortho-arylated products. rsc.org Furthermore, arylsulfonates can be readily synthesized from phenol derivatives and sulfonyl chlorides, offering another route to modify the hydroxyl group. researchgate.net

The table below summarizes catalytic systems that could be applied for the O-arylation of this compound, based on general methods for phenol arylation.

Table 1: Catalytic Systems for O-Arylation of Phenolic Compounds

| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | Bulky, electron-rich phosphines (e.g., aryldialkylphosphines) | Various (e.g., Cs₂CO₃, K₃PO₄) | Toluene, Dioxane | Aryl chlorides, triflates, nonaflates | researchgate.net |

| Copper (Cu) | N-heterocyclic ligands (e.g., from tetrazole/imidazole) | K₂CO₃ | DMF | Aryl halides | mdpi.com |

Functional Group Interconversions on the Alkyl Chain

Modifying the saturated 1-methyloctyl side chain presents a greater chemical challenge than derivatizing the hydroxyl group due to the general inertness of C-H bonds in alkanes. However, strategic functional group interconversions can be envisioned, primarily by targeting the benzylic position—the carbon atom attached to both the phenyl ring and the methyl group—which is more reactive.

A plausible, albeit non-selective, route would be free-radical halogenation (e.g., using N-bromosuccinimide under UV irradiation) to introduce a halide onto the alkyl chain. This newly introduced halide is a versatile functional handle that can be substituted by various nucleophiles to introduce groups such as hydroxyls (-OH), amines (-NH₂), or nitriles (-CN). vanderbilt.edu The conversion of an alcohol to a halide can also be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu

These transformations, outlined in the table below, represent hypothetical pathways for functionalizing the alkyl chain, based on fundamental principles of organic synthesis.

Table 2: Hypothetical Functional Group Interconversions on the 1-Methyloctyl Chain

| Transformation Step | Reagents & Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Step 1: Halogenation | N-Bromosuccinimide (NBS), light (hν) or radical initiator | Alkyl bromide (-Br) | vanderbilt.edu |

| Step 2a: Hydroxylation | H₂O, with a base or via Sₙ1/Sₙ2 reaction | Alcohol (-OH) | ub.edu |

| Step 2b: Amination | Ammonia (NH₃) or an amine (R-NH₂) | Amine (-NH₂) | uomustansiriyah.edu.iq |

| Step 2c: Cyanation | Sodium or potassium cyanide (NaCN, KCN) | Nitrile (-C≡N) | vanderbilt.edu |

| Step 3: Further Conversion | Reduction of nitrile (e.g., with LiAlH₄ or H₂/catalyst) | Primary amine (-CH₂NH₂) | vanderbilt.edu |

Synthesis of Heterocyclic Conjugates and Phenol-Containing Hybrids

This compound can serve as a valuable scaffold for the synthesis of more complex hybrid molecules incorporating heterocyclic rings. Such conjugates are of significant interest in medicinal chemistry and materials science. researchgate.net The synthesis can involve either building a heterocyclic ring onto the phenol derivative or using the phenol as a key component in a coupling reaction to attach a pre-formed heterocycle.

One established strategy is the coupling of phenols with activated aromatic rings, such as in diazonium coupling reactions. The reaction of an arenediazonium salt with this compound would yield a brightly colored azo compound, where the phenol ring is linked to a nitrogen-containing heterocycle-like structure. uomustansiriyah.edu.iq

Another approach involves multi-step syntheses where the phenol is first modified to introduce reactive groups. For example, building on syntheses developed for other natural phenols like thymol (B1683141) and carvacrol, one could envision the synthesis of pyridazinone or 1,3,5-triazine (B166579) derivatives from this compound. nih.gov Similarly, benzimidazole (B57391) derivatives can be synthesized by condensing a derivative of the phenol, such as a 4-alkoxyphenylacetic acid, with 1,2-diaminobenzene. researchgate.net These methods create complex molecules where the p-(1-methyloctyl)phenyl moiety is covalently linked to a heterocyclic system.

The following table summarizes potential heterocyclic systems that could be synthesized using this compound as a precursor, based on established methodologies for other phenolic compounds.

Table 3: Synthesis of Heterocyclic Systems from Phenolic Precursors

| Heterocyclic System | General Method | Key Reagents | Potential Application | Reference |

|---|---|---|---|---|

| Azo Dyes | Diazonium Coupling | Arenediazonium salt, base | Dyes, Indicators | uomustansiriyah.edu.iq |

| Benzimidazoles | Condensation Reaction | 1,2-Diaminobenzene, a carboxylic acid derivative of the phenol | Antimicrobial Agents | researchgate.net |

| Pyridazinones/Pyridones | Multi-step synthesis involving cyclization | Hydrazine derivatives, diketones | Antimicrobial Agents | nih.gov |

Chemical Reactivity and Mechanistic Investigations of P 1 Methyloctyl Phenol

Aromatic Electrophilic Substitution Reactions at the Phenolic Ring

The phenol (B47542) ring in p-(1-methyloctyl)phenol is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com

Influence of the Branched Alkyl Substituent on Reactivity

The 1-methyloctyl group, being an alkyl group, is also an activating group, albeit weaker than the hydroxyl group. It donates electron density to the aromatic ring through an inductive effect, further enhancing the ring's reactivity towards electrophiles. masterorganicchemistry.com However, the branched nature of this alkyl chain introduces steric hindrance, which can influence the rate and position of the electrophilic attack. The bulkiness of the 1-methyloctyl group can sterically hinder the approach of an electrophile to the positions ortho to the alkyl group.

Regioselectivity Control in Substitution Reactions

In electrophilic aromatic substitution reactions of phenols, the incoming electrophile is predominantly directed to the ortho and para positions relative to the hydroxyl group. In the case of this compound, the para position is already occupied by the 1-methyloctyl group. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions relative to the hydroxyl group. The presence of the bulky 1-methyloctyl group at the para position reinforces this regioselectivity, as it sterically shields the meta positions and further directs the incoming electrophile to the less hindered ortho sites.

Oxidation Pathways and Phenoxy Radical Chemistry

Phenols are susceptible to oxidation, and this compound is no exception. The oxidation process often involves the formation of a phenoxy radical as a key intermediate. libretexts.org

Formation and Stability of P-(1-Methyloctyl)phenoxy Radicals

The oxidation of this compound can be initiated by various oxidizing agents or by enzymatic systems, such as those involving cytochrome P450. researchgate.netdtu.dk This process typically involves the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a p-(1-methyloctyl)phenoxy radical. nih.gov This radical is an organic radical where the unpaired electron is localized on the oxygen atom. nih.govnist.gov The stability of this radical is influenced by the delocalization of the unpaired electron over the aromatic ring. The presence of the electron-donating 1-methyloctyl group at the para position can further stabilize the phenoxy radical through resonance and inductive effects.

Oxidation to Quinone Methides and Related Structures

Further oxidation of the p-(1-methyloctyl)phenoxy radical can lead to the formation of various products, including quinone methides. In biological systems, the degradation of similar branched-chain phenols has been shown to proceed through ipso-hydroxylation, where a hydroxyl group is added to the carbon atom bearing the alkyl group. researchgate.netasm.org This can lead to the formation of a 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone intermediate. researchgate.net Subsequent rearrangement or elimination of the alkyl group can then occur. For instance, studies on related compounds have shown the formation of p-quinone and the corresponding alcohol after ipso-hydroxylation and dissociation of the intermediate. researchgate.netasm.org In the case of this compound, this would theoretically lead to the formation of p-benzoquinone and 2-nonanol.

Cleavage and Degradation Mechanisms of the Alkyl Side Chain

The alkyl side chain of this compound can undergo cleavage and degradation, particularly through biological or environmental processes. The presence of a hydrogen atom at the benzylic position (the carbon atom of the alkyl chain attached to the phenol ring) makes it susceptible to metabolic attack compared to more highly branched alkylphenols that have a quaternary benzylic carbon. vulcanchem.com

Microbial degradation pathways for similar alkylphenols have been elucidated. For instance, the degradation of nonylphenol isomers, which are structurally related to this compound, can be initiated by ipso-hydroxylation. asm.orgnih.gov This enzymatic process, often mediated by monooxygenases, involves the incorporation of an oxygen atom from molecular oxygen into the ipso-position of the phenolic ring. asm.org This leads to an unstable intermediate that can then undergo cleavage of the C-C bond between the aromatic ring and the alkyl side chain. nih.gov In the case of this compound, this would result in the formation of hydroquinone (B1673460) and a carbocation of the alkyl chain, which can then react with water to form the corresponding alcohol, 2-nonanol. nih.gov

Another potential degradation pathway involves the oxidation of the alkyl chain itself. This can occur at various positions along the chain, leading to the formation of hydroxylated or carboxylated metabolites. The specific degradation products will depend on the specific microorganisms and enzymatic systems involved.

Ipso-Hydroxylation and Subsequent Dissociation Mechanisms

The microbial degradation of alkylphenols, such as this compound, has been a subject of significant research, particularly focusing on the initial steps of metabolic pathways. One of the key mechanisms identified is ipso-hydroxylation, a process where a hydroxyl group is added to the carbon atom of the aromatic ring that bears the alkyl substituent.

Studies utilizing the bacterium Sphingobium xenophagum Bayram have provided detailed insights into this mechanism. This bacterium is known to degrade various isomers of nonylphenol. The degradation pathway for isomers with an α-quaternary carbon in the alkyl chain is initiated by an ipso-hydroxylation, which results in a 4-hydroxy-4-nonyl-cyclohexadienone intermediate, also known as a quinol. nih.govchimia.ch This intermediate can then dissociate, releasing the alkyl side chain as a carbocation, which is stabilized by the α-alkyl branches. nih.govchimia.ch

However, for non-α-quaternary isomers like this compound (also referred to as 4-NP₂), the alkyl chain is not released. nih.govchimia.ch Consequently, the bacterium is unable to utilize these isomers as a growth substrate because the side chain cannot be detached. nih.govchimia.ch Despite this, this compound has served as a crucial substrate analogue in mechanistic studies to probe the initial hydroxylation step. nih.govresearchgate.netasm.org When this compound is introduced to S. xenophagum Bayram, it is converted into ipso-hydroxylated metabolites that accumulate. nih.govresearchgate.net

Using ¹⁸O-labeling experiments, researchers demonstrated that the oxygen atom for the newly introduced ipso-hydroxy group originates from molecular oxygen (O₂). nih.govasm.org In the case of this compound, the ipso-hydroxylated intermediate does not lead to side-chain dissociation. Instead, it undergoes a rearrangement known as the NIH shift, forming 2-(1-methyl-octyl)-benzene-1,4-diol as a key metabolite. nih.govasm.org This highlights that while ipso-hydroxylation is a common first step, the subsequent fate of the intermediate is highly dependent on the structure of the alkyl substituent.

S. xenophagum| Compound Type | Example Compound | Initial Step | Side Chain Fate | Key Metabolite(s) | Supports Bacterial Growth |

|---|---|---|---|---|---|

| α-Quaternary | 4-(1-Ethyl-1,4-dimethyl-pentyl)-phenol | Ipso-Hydroxylation | Dissociation as carbocation | Hydroquinone and corresponding alcohol | Yes |

| Non-α-Quaternary | This compound | Ipso-Hydroxylation | No dissociation; undergoes NIH shift | 2-(1-Methyl-octyl)-benzene-1,4-diol | No |

Role of Oxidative and Hydrolytic Processes in Side Chain Scission

The cleavage of the alkyl side chain from the phenol ring is a critical step in the complete degradation of alkylphenols. This process involves a combination of oxidative and hydrolytic reactions.

The initial oxidative process is the ipso-hydroxylation, catalyzed by a monooxygenase enzyme, which incorporates one atom of molecular oxygen into the substrate. nih.govnih.gov This enzymatic oxidation is the activating step that destabilizes the aromatic system and prepares the molecule for subsequent reactions.

The fate of the resulting quinol intermediate determines whether side chain scission occurs. For α-quaternary nonylphenols, the intermediate readily dissociates, cleaving the C-C bond between the ring and the side chain. nih.govchimia.ch The alkyl group is released as a carbocation, and the aromatic ring is rearomatized to hydroquinone. nih.gov

Following dissociation, a hydrolytic process takes place. The detached, highly reactive alkyl carbocation preferentially combines with a water molecule from the surrounding medium. nih.govresearchgate.net This nucleophilic attack by water results in the formation of the corresponding tertiary alcohol, effectively neutralizing the carbocation. nih.govresearchgate.net Isotope labeling studies have confirmed that the oxygen atom in the resulting alcohol metabolite originates from water, not from the initial ipso-hydroxy group. nih.govresearchgate.net

In the specific case of this compound, the absence of an α-quaternary carbon means the secondary carbocation that would form upon cleavage is not sufficiently stable. nih.gov Therefore, the side chain scission pathway is not favored. The molecule instead follows a different path (the NIH shift) that avoids the formation of this less stable carbocation, demonstrating the high specificity of the dissociation step. nih.govasm.org

Phenol as a Nucleophile in Esterification and Etherification Reactions

The phenolic hydroxyl group (-OH) of this compound is a key functional group that dictates much of its reactivity. The oxygen atom possesses lone pairs of electrons, making it a potent nucleophile, especially when deprotonated to form a phenoxide ion. This nucleophilicity allows this compound to participate in classic organic reactions such as esterification and etherification. upertis.ac.id

Etherification: This reaction involves the formation of an ether bond (C-O-C). A common method is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide via an Sₙ2 mechanism. For this compound, treatment with a base like sodium hydroxide (B78521) would generate the corresponding phenoxide, which could then react with an alkylating agent (e.g., methyl iodide) to form an aryl ether. Modern methods for phenol etherification include various catalytic systems, such as palladium-catalyzed reactions that can proceed under mild conditions. organic-chemistry.orgfrontiersin.org

Esterification: Phenols react with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides, to form esters. organic-chemistry.org Direct esterification with a carboxylic acid typically requires an acid catalyst and heat to drive the reaction by removing water. Using an acyl halide or anhydride (B1165640) provides a more facile route to the corresponding phenyl ester. The reactivity of this compound in these reactions would be typical of a phenol, with the bulky, lipophilic side chain primarily influencing the physical properties (e.g., solubility) of the resulting ester.

| Reaction Type | Reactants | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | Phenol + Base (e.g., NaOH) + Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | Formation of phenoxide followed by Sₙ2 attack |

| Esterification | Phenol + Acyl Chloride (R-COCl) | Aryl Ester (Ar-O-COR) | Often in the presence of a non-nucleophilic base (e.g., pyridine) |

| Esterification (Fischer) | Phenol + Carboxylic Acid (R-COOH) | Aryl Ester (Ar-O-COR) | Acid catalyst (e.g., H₂SO₄) and heat; equilibrium reaction |

| Palladium-Catalyzed Etherification | Phenol + Allylic Alcohol | Allylic Aryl Ether | Pd catalyst, often with a ligand and base frontiersin.org |

Radical Chemistry and Photoreactivity of Phenolic Moieties

The phenolic moiety is highly susceptible to radical reactions and photochemical transformations. This reactivity is centered on the phenolic hydroxyl group and the stability of the resulting phenoxyl radical.

Radical Chemistry: Phenols are excellent hydrogen atom donors, a property that underlies their use as radical-scavenging antioxidants. The reaction involves the abstraction of the hydrogen atom from the hydroxyl group by a radical species, leading to the formation of a phenoxyl radical. mdpi.com

R• + Ar-OH → R-H + Ar-O•

The ease with which this occurs is quantified by the O-H bond dissociation energy (BDE). For phenol in the gas phase, the BDE is approximately 371 kJ/mol. researchgate.net The resulting phenoxyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stability makes the initial hydrogen abstraction thermodynamically favorable. The this compound would be expected to exhibit similar antioxidant behavior, forming a resonance-stabilized phenoxyl radical upon hydrogen abstraction.

Photoreactivity: The absorption of light, particularly in the UV spectrum, can promote a phenol to an electronically excited state. researchgate.net From this excited state, the molecule can undergo several photochemical processes. One primary pathway is the homolytic cleavage (photodissociation) of the O-H bond, directly generating a phenoxyl radical and a hydrogen atom. researchgate.net

Ar-OH + hν → [Ar-OH]* → Ar-O• + H•

Phenolic compounds can also participate in indirect photolysis, where other excited species in the environment (photosensitizers) transfer energy to the phenol or generate reactive intermediates like hydroxyl radicals that then react with it. researchgate.net The photoreactivity of this compound in aqueous environments would be influenced by factors such as pH and the presence of dissolved organic matter, which can act as a sensitizer. researchgate.net

| Compound | BDE (kcal/mol) | Significance |

|---|---|---|

| Phenol | ~88.7 | Baseline for substituted phenols; indicates susceptibility to H-atom abstraction. |

| Water (H-OH) | ~118.8 | Much stronger bond; highlights the relative weakness of the phenolic O-H bond. |

| Methanol (CH₃O-H) | ~104.6 | Aliphatic alcohol O-H bonds are significantly stronger than phenolic ones. |

Advanced Analytical Chemistry for Structural Elucidation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of p-(1-methyloctyl)phenol. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of an analyte from its precise mass. scispace.com For this compound, with a molecular formula of C15H24O, HRMS can confirm the presence of the molecular ion by measuring its mass with exceptional precision. uni.lunih.gov This capability is crucial for differentiating the target compound from other isobaric interferences that may be present in a sample. dtu.dk The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) systems, allows for the confident assignment of a molecular formula to the detected ion, significantly reducing the likelihood of false positives. lcms.cz

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H24O | uni.lunist.gov |

| Average Mass | 220.35 g/mol | nih.gov |

This interactive table provides key molecular data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov It combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural information provided by mass spectrometry.

A significant analytical challenge is the separation of the numerous branched alkylphenol isomers found in technical mixtures. sigmaaldrich.com Commercial nonylphenol, for instance, is a complex mixture of isomers that elute as a group rather than a single peak. thermofisher.comnih.gov Achieving reliable separation of this compound from its isomers requires careful optimization of the GC conditions. High-resolution capillary columns, such as those with a DB-5 phase, are often used. lcms.cz The oven temperature program is critical and must be carefully ramped to resolve isomers with subtle differences in boiling points and structures. lcms.czasm.org Programmed Temperature Vaporizing (PTV) injectors can also be utilized to ensure the optimal transfer of analytes onto the analytical column. thermofisher.com

Table 2: Illustrative GC-MS Parameters for Alkylphenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Agilent 8890 GC or similar | Provides platform for separation. lcms.cz |

| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or equivalent | Stationary phase for separating isomers. lcms.cz |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Mobile phase to carry analytes through the column. lcms.cz |

| Injection Mode | Splitless | Maximizes transfer of trace analytes to the column. lcms.cz |

| Oven Program | Example: 45°C hold for 2 min, then ramp 12°C/min to 325°C, hold 11 min | Optimized temperature gradient to separate isomers. lcms.cz |

| MS Detector | Quadrupole, TOF, or Ion Trap | Detects and fragments ions for identification. |

This interactive table outlines typical parameters for the GC-MS analysis of alkylphenols.

Electron Ionization (EI) is commonly used in GC-MS, and the resulting mass spectrum provides a fragmentation pattern that acts as a chemical fingerprint. For C-alkylated phenols such as this compound, a characteristic fragmentation involves the cleavage of the alkyl side chain. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 220. psu.edu A key diagnostic fragment for phenols with a secondary benzylic carbon, like this compound, is the base peak at m/z 121. This peak corresponds to the loss of a propyl radical (•C3H7), which is a characteristic fragmentation for a C-(α-propylalkyl)phenol. psu.edu The analysis of these specific fragments is essential for distinguishing para-isomers from ortho-isomers, as ortho-isomers may show a distinct loss of a water molecule (M+ - 18). psu.edu

Table 3: Characteristic Mass Fragments of this compound (EI)

| m/z Value | Ion/Fragment | Significance |

|---|---|---|

| 220 | [C15H24O]•+ | Molecular Ion ([M]•+) |

| 121 | [M - C7H15]•+ | Base Peak, loss of the heptyl group via benzylic cleavage. |

This interactive table details the primary mass spectral fragments used to identify this compound.

To improve the chromatographic properties and detection limits of phenolic compounds, a derivatization step is often performed prior to GC-MS analysis. nemi.govresearchgate.net The polar hydroxyl group of this compound can cause peak tailing and interaction with the stationary phase. Derivatization converts this polar group into a less polar, more volatile one. researchgate.net

Common derivatization techniques include:

Silylation: This is one of the most widely used methods, where reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com This process increases volatility and thermal stability. nih.gov

Alkylation (e.g., Methylation): Reagents such as diazomethane (B1218177) can be used to convert the phenolic hydroxyl group to a methyl ether. mdpi.comnih.gov This reduces polarity and can improve chromatographic peak shape.

This chemical modification not only improves separation but can also enhance the sensitivity of the analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex matrices like wastewater or biological tissues, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. mdpi.commdpi.com This technique is particularly suited for non-volatile or thermally labile compounds and offers exceptional selectivity and sensitivity. mdpi.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantifying target compounds in complex mixtures. proteomics.com.ausciengine.com The process involves a triple quadrupole (QqQ) mass spectrometer. sciengine.com

The MRM process for this compound involves:

Precursor Ion Selection: In the first quadrupole (Q1), the ionized molecule of this compound (e.g., the protonated molecule [M+H]+ at m/z 221.2 or the deprotonated molecule [M-H]− at m/z 219.2) is selected. uni.luresearchgate.net

Fragmentation: The selected precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell.

Product Ion Selection: In the third quadrupole (Q3), one or more specific fragment ions (product ions) are selected and monitored. proteomics.com.au

By monitoring a specific precursor-to-product ion transition, the MRM technique effectively filters out background noise and matrix interferences, leading to very low detection limits and highly reliable quantification. thermofisher.comresearchgate.net This makes it an ideal choice for trace-level analysis required in environmental monitoring and food safety applications. mdpi.com

Table 4: Hypothetical MRM Transitions for this compound

| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| Negative | 219.2 | 133.1 | Quantifier |

| Negative | 219.2 | 106.1 | Qualifier |

| Positive | 221.2 | 135.1 | Quantifier |

This interactive table presents potential MRM transitions for the quantitative analysis of this compound. Note: Optimal product ions would be determined experimentally.

Sample Preparation and Pre-concentration Methodologies

The accurate determination of this compound, especially at low concentrations in complex environmental or biological samples, necessitates efficient sample preparation and pre-concentration steps. The primary goal is to isolate the analyte from interfering matrix components and to increase its concentration to a level amenable to instrumental analysis.

Several microextraction techniques have been developed for the pre-concentration of alkylphenols, a class of compounds to which this compound belongs. These methods are favored for their low solvent consumption, high enrichment factors, and environmental friendliness.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. For instance, in the analysis of 4-nonylphenol (B119669) in water, SPE cartridges are employed to trap the analyte, which is then eluted with a small volume of an organic solvent. mdpi.com This method has been successfully applied to the analysis of various isomers of nonylphenol in sewage and reclaimed water. google.com

Fabric Phase Sorptive Extraction (FPSE): A newer sorptive microextraction technique, FPSE has been effectively used for the pre-concentration of several endocrine-disrupting alkylphenols from water and soil samples. This method demonstrates high extraction efficiency and is followed by analysis using high-performance liquid chromatography.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and sensitive method for the pre-concentration of trace amounts of alkylphenols from environmental water samples. This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution where the analyte is extracted into the fine droplets of the extraction solvent.

The choice of a specific sample preparation method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and conformation of a compound. For a definitive structural assignment of this compound and to distinguish it from its numerous isomers, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential.

¹H-NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1-methyloctyl side chain.

Aromatic Protons: The protons on the benzene (B151609) ring, being in different chemical environments, would likely appear as two distinct doublets in the downfield region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

Phenolic -OH Proton: The hydroxyl proton signal would be a singlet, and its chemical shift would be concentration and solvent-dependent.

Alkyl Side Chain Protons: The protons of the 1-methyloctyl group would show a series of signals in the upfield region (typically δ 0.8-3.0 ppm). The methine proton (CH) attached to the aromatic ring would be expected around δ 2.5-3.0 ppm and would be split by the adjacent methyl and methylene (B1212753) protons. The terminal methyl group (CH₃) of the octyl chain would appear as a triplet around δ 0.9 ppm, while the methyl group attached to the benzylic carbon would be a doublet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) would be the most downfield (typically δ 150-160 ppm). The carbon attached to the alkyl chain would also be in the downfield region.

Alkyl Side Chain Carbons: The carbons of the 1-methyloctyl side chain would appear in the upfield region of the spectrum.

For illustrative purposes, the following table presents predicted ¹³C-NMR chemical shifts for this compound, based on computational models and data from similar compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 153.5 |

| C2/C6 (aromatic CH) | 128.5 |

| C3/C5 (aromatic CH) | 115.0 |

| C4 (C-alkyl) | 141.0 |

| C1' (benzylic CH) | 35.0 |

| C2' (CH₂) | 31.9 |

| C3' (CH₂) | 29.6 |

| C4' (CH₂) | 29.3 |

| C5' (CH₂) | 27.2 |

| C6' (CH₂) | 22.7 |

| C7' (CH₃) | 14.1 |

| C1'' (CH₃ on C1') | 21.0 |

Note: These are predicted values and may differ from experimental results.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For this compound, it would show correlations between the adjacent protons in the alkyl chain, for instance, between the methine proton at C1' and the protons of the adjacent methyl and methylene groups. It would also confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC would show correlations from the benzylic methine proton to the aromatic carbons C2/C6 and C4, and from the aromatic protons to the benzylic carbon, thus confirming the attachment of the alkyl chain to the phenol (B47542) ring.

A comprehensive analysis of these 2D NMR spectra would provide irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. contractlaboratory.com These techniques are complementary and can be used for the rapid identification of key structural features of this compound. eag.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by the following absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the 1-methyloctyl side chain.

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹ is characteristic of the C-O stretching vibration of the phenol group.

Out-of-Plane C-H Bending: A strong band in the 800-860 cm⁻¹ region would be expected, characteristic of a 1,4-disubstituted benzene ring.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the FT-IR data.

Aromatic Ring Vibrations: Strong bands corresponding to the aromatic ring breathing modes would be prominent in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹.

Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the alkyl chain would also be observable.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the phenolic hydroxyl group, the aromatic ring, and the long alkyl chain.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretching | 2850-2960 (strong) | Strong |

| Aromatic C=C | Stretching | 1450-1600 (variable) | Strong |

| Phenolic C-O | Stretching | 1200-1260 (strong) | Medium |

| 1,4-Disubstituted Ring | C-H Out-of-plane Bending | 800-860 (strong) | Weak |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the accurate calculation of the electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through a process called energy minimization or geometrical optimization. For p-(1-Methyloctyl)phenol, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict these optimized geometries. The resulting structure for this compound would feature a planar phenolic ring due to the sp² hybridization of the carbon atoms. The branched 1-methyloctyl chain, however, possesses significant conformational flexibility due to rotation around its single bonds. The optimization process would identify the most stable arrangement of this alkyl chain, likely a staggered conformation to minimize steric hindrance. Studies on similar phenolic compounds have demonstrated that DFT calculations can accurately reproduce experimentally determined geometries. For instance, theoretical studies on other 4-substituted phenols have shown excellent agreement between calculated and experimental structural parameters. tandfonline.com

A hypothetical table of optimized geometrical parameters for this compound, based on typical values from DFT calculations on similar molecules, is presented below.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.96 Å |

| C-C (alkyl) bond length | ~1.54 Å |

| C-O-H bond angle | ~109° |

| Aromatic ring planarity | Maintained |

Note: These are representative values and actual calculated values may vary depending on the level of theory and basis set used.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed spectral bands. For this compound, characteristic peaks would include the O-H stretching frequency of the phenolic hydroxyl group, C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring. Computational tools can aid in the accurate prediction of these spectra. schrodinger.com

Furthermore, DFT is instrumental in exploring potential reaction pathways. For phenols, reactions such as oxidation or electrophilic substitution are of interest. DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netrsc.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding. For example, studies on the reaction of phenols with radicals have used DFT to elucidate the reaction mechanism and calculate bond dissociation enthalpies (BDEs) of the phenolic O-H bond, a key parameter in antioxidant activity. ustc.edu.cnnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. researchgate.net This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, the localization of the HOMO on the phenolic ring suggests that electrophilic attack will preferentially occur at the ortho and para positions relative to the hydroxyl group. FMO analysis of substituted phenols has been used to understand their chemical reactivity and electronic transition properties. tandfonline.com

A hypothetical table summarizing the FMO properties for this compound is provided below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are estimated ranges based on calculations for similar phenolic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their surroundings over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.

For this compound, MD simulations can provide a detailed picture of the flexibility of the 1-methyloctyl chain. By simulating the molecule in a solvent, such as water, one can observe the various conformations the alkyl chain adopts and their relative probabilities. This is crucial for understanding how the molecule's shape influences its properties and interactions.

MD simulations are also powerful for studying intermolecular interactions. For instance, the hydration of this compound can be investigated by simulating it in a box of water molecules. These simulations can reveal the structure of the hydration shell around the molecule, including the number and orientation of water molecules hydrogen-bonded to the phenolic hydroxyl group and the hydrophobic interactions around the alkyl chain. researchgate.netrsc.org Studies on phenol (B47542) in aqueous solution have shown that water molecules form distinct hydration structures around the solute. researchgate.netrsc.org Similar simulations could elucidate how this compound interacts with other molecules in a mixture or at an interface. psu.edu

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Alkylphenols

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using statistical methods, such as multiple linear regression, and a set of calculated molecular descriptors.

For alkylphenols, QSAR and QSPR studies are particularly relevant for predicting their environmental fate and toxicity. nih.govnih.govnii.ac.jp By developing models based on a training set of alkylphenols with known properties, the properties of other alkylphenols, like this compound, can be predicted without the need for extensive experimental testing. nih.govnih.govacs.orgservice.gov.ukservice.gov.ukrsisinternational.org

Common molecular descriptors used in QSAR/QSPR studies of alkylphenols include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These include properties like partial atomic charges, dipole moment, and HOMO/LUMO energies.

Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for assessing the hydrophobicity of a molecule, which is crucial for its environmental distribution.

QSAR models for the toxicity of alkylphenols have shown that properties like hydrophobicity and molecular size are often key determinants of their biological effects. jst.go.jp Similarly, QSPR models can predict physicochemical properties such as boiling point, vapor pressure, and water solubility. mdpi.comtandfonline.comfrontiersin.org

| Descriptor Type | Example Descriptors for Alkylphenols | Predicted Property |

| Hydrophobicity | logP, logKow | Aquatic toxicity, Bioaccumulation |

| Electronic | pKa, HOMO/LUMO energies | Reactivity, Antioxidant activity nih.gov |

| Steric/Size | Molecular weight, Molecular volume | Biodegradability, Receptor binding |

Simulation of Adsorption and Interaction with Material Surfaces

The interaction of this compound with various material surfaces is of significant interest in environmental science and materials science. Computational simulations, including both DFT and MD, can provide a molecular-level understanding of these adsorption processes.

DFT calculations can be used to study the adsorption of a single this compound molecule on a well-defined surface, such as a metal oxide, graphene, or silica. researchgate.netnih.govconicet.gov.aracs.orgbrieflands.comarabjchem.orgbohrium.commdpi.comresearchgate.net These calculations can determine the most stable adsorption site, the adsorption energy, and the nature of the chemical bonding between the molecule and the surface. For example, the phenolic hydroxyl group can form hydrogen bonds with oxide surfaces, while the aromatic ring can engage in π-π stacking interactions with graphitic surfaces. jim.org.cnresearchgate.netresearchgate.net

MD simulations can then be used to study the collective behavior of many this compound molecules at a surface, including the formation of self-assembled monolayers and the influence of solvent. chemrxiv.orgnih.gov These simulations can predict the orientation of the adsorbed molecules and the structure of the interfacial region. For instance, simulations of phenol adsorption on kaolinite (B1170537) have been used to derive adsorption isotherms and understand the dominant molecular interactions. chemrxiv.org Similar studies could predict the adsorption behavior of this compound on various environmental surfaces, which is crucial for understanding its transport and fate in soil and sediments.

A hypothetical table summarizing the potential interaction mechanisms of this compound with different surfaces is shown below.

| Surface Type | Primary Interaction Mechanism |

| Metal Oxides (e.g., SiO₂, Al₂O₃) | Hydrogen bonding (phenolic OH with surface oxygens) |

| Carbonaceous Materials (e.g., Graphene, Activated Carbon) | π-π stacking (aromatic ring with graphene sheet), van der Waals forces |

| Clay Minerals (e.g., Kaolinite) | Hydrogen bonding, van der Waals forces, hydrophobic interactions |

Environmental Transformations and Mechanistic Degradation Pathways

Photodegradation Mechanisms and Photolytic Pathways

Photodegradation in the aquatic environment is a significant abiotic process that can contribute to the transformation of phenolic compounds. This process can occur through direct absorption of sunlight (direct photolysis) or via reactions with photochemically generated reactive species (photosensitized degradation).

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the p-(1-methyloctyl)phenol molecule, leading to its excitation and subsequent chemical decomposition. Phenolic compounds are known to absorb UV light, and this energy can be sufficient to break chemical bonds. For instance, nonylphenol, a close analog, is susceptible to photolysis in water wikipedia.org. The process is influenced by factors such as water clarity, depth, and the intensity of solar radiation.

Photosensitized degradation, on the other hand, is an indirect process where other substances in the water, known as photosensitizers (e.g., dissolved organic matter like humic acids), absorb solar energy and transfer it to the alkylphenol or generate reactive oxygen species (ROS). These ROS, which include hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive and can oxidize a wide range of organic pollutants, including alkylphenols. Studies on other phenolic compounds have demonstrated that photosensitized degradation can be a significant removal pathway in natural waters nih.gov. The presence of Fe(III) in aqueous solutions has been shown to promote the photodegradation of 4-tert-octylphenol (B29142) under UV irradiation through the production of hydroxyl radicals nih.gov.

The photolytic degradation of alkylphenols can lead to the formation of various transformation products. For phenolic compounds in general, photodegradation can result in the hydroxylation of the aromatic ring, oxidation of the alkyl chain, and eventual ring cleavage mdpi.commdpi.comnih.gov. In the case of 4-tert-octylphenol, a proposed photooxidation product is 4-tert-octyl catechol, indicating that hydroxylation of the aromatic ring is a key transformation step nih.gov. While specific photolytic transformation products of this compound have not been documented, it is plausible that similar products, such as the corresponding catechol derivative, would be formed. Further oxidation could lead to the formation of quinones and, ultimately, to smaller organic acids through the cleavage of the aromatic ring. It is noteworthy that studies on the photochemical degradation of nonylphenol ethoxylates did not find the formation of the more toxic 4-nonylphenol (B119669) as a byproduct researchgate.net.

Chemical Degradation Processes in Aquatic and Terrestrial Environments

Chemical degradation of this compound, excluding photochemical processes, primarily involves hydrolysis and oxidation-reduction reactions. The rates of these processes are highly dependent on the specific environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents.

Based on studies of similar compounds, p-alkylphenols are generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 4-9) service.gov.uk. The ether linkages in alkylphenol ethoxylates are susceptible to hydrolysis, but the carbon-carbon bonds of the alkyl chain and the aromatic ring in alkylphenols themselves are stable against hydrolytic cleavage.

Oxidation pathways, however, can play a more significant role in the degradation of this compound. In the presence of strong oxidizing agents or under specific catalytic conditions, the phenolic ring and the alkyl side chain can be oxidized. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading alkylphenols nih.gov. The oxidation of phenols can proceed through the formation of catechol and hydroquinone (B1673460) intermediates, which are then further oxidized to quinones and eventually to organic acids mdpi.comresearchgate.net. The long, branched alkyl chain of this compound may also undergo oxidation, potentially leading to the formation of alcohols, ketones, and carboxylic acids.

Reductive degradation of alkylphenols is less common in most aerobic environments but can be a relevant pathway in anoxic sediments and groundwater. One potential reductive pathway is dealkylation, where the alkyl chain is cleaved from the phenolic ring. Catalytic steam dealkylation of alkylphenols to produce phenol (B47542) and olefins has been demonstrated at high temperatures and pressures, though these conditions are not environmentally relevant nih.govgoogle.com. Under anaerobic environmental conditions, the degradation of alkylphenols is generally slower than in aerobic environments nih.gov. While specific reductive degradation pathways for this compound have not been elucidated, it is plausible that reductive dealkylation could occur under strongly reducing conditions, mediated by microbial activity.

Microbial Biodegradation Studies

Microbial biodegradation is a primary mechanism for the removal of long-chain alkylphenols from the environment. A diverse range of bacteria and fungi have been shown to degrade compounds like nonylphenol and octylphenol (B599344). Current time information in York County, US.tandfonline.comedlists.org

The biodegradation of branched alkylphenols is known to be slower than that of their linear counterparts due to the steric hindrance posed by the branched alkyl chain tandfonline.com. However, several microbial strains have been identified that can utilize branched alkylphenols as a source of carbon and energy.

Bacterial degradation of long-chain alkylphenols often involves initial hydroxylation of the aromatic ring. One well-documented pathway in Sphingomonas species for branched nonylphenol involves an unusual ipso-substitution, where a hydroxyl group is added to the carbon atom of the aromatic ring that is attached to the alkyl chain tandfonline.comresearchgate.net. This leads to the formation of an unstable intermediate and subsequent cleavage of the alkyl chain. Another common pathway is the ortho-cleavage pathway, initiated by a multicomponent phenol hydroxylase researchgate.net.

Fungal degradation of long-chain branched alkylphenols can proceed through different mechanisms. Some fungi utilize intracellular enzymes, while others secrete extracellular oxidative enzymes. Current time information in York County, US.tandfonline.com Pathways can include aromatic ring hydroxylation and oxidation of the alkyl chain. For example, the fungus Fusarium falciforme has been shown to effectively degrade 4-tert-octylphenol subsportplus.eu. Ascomycete fungi isolated from contaminated soil have also demonstrated the ability to degrade technical nonylphenol and 4-tert-octylphenol researchgate.netnih.gov.

While no studies have specifically investigated the microbial biodegradation of this compound, the existing research on other branched C9-alkylphenols strongly suggests that it would be susceptible to microbial attack, likely through similar pathways involving initial enzymatic oxidation of either the aromatic ring or the alkyl chain. The rate and extent of its biodegradation would be influenced by the specific microbial communities present and the prevailing environmental conditions.

Aerobic and Anaerobic Degradation Routes

The biodegradation of nonylphenol isomers, including this compound, can occur under both aerobic and anaerobic conditions, although rates and mechanisms differ significantly.

Aerobic Degradation: Under aerobic conditions, microbial degradation is the primary route for the breakdown of nonylphenols. nih.gov The persistence of these compounds varies widely, with half-lives in sewage sludge and sediments ranging from a few days to nearly one hundred days. core.ac.uk For branched nonylphenol isomers, aerobic half-lives of 16 days in freshwater and 56 days in seawater (following a 28-day lag) have been reported. nih.gov Studies on river sediments have shown that the degradation of NP isomers is highly dependent on the specific isomer and the environmental conditions. In well-aerated, oxic sediments, the half-lives of 19 different NP isomers ranged from 0.9 to 13.2 days. nih.govresearchgate.net The structure of this compound, which features a secondary α-carbon, generally results in slower degradation compared to linear isomers but faster degradation than isomers with more highly branched tertiary or quaternary α-carbons. nih.gov One study found that isomers with a secondary α-carbon, like this compound, transformed more readily than those with highly branched tertiary α-carbons, such as those with an α-methyl-α-propyl structure. core.ac.uknih.gov

A key mechanism in the aerobic degradation of branched nonylphenols by certain bacteria, such as Sphingomonas species, is ipso-hydroxylation. researchgate.netnih.gov This process involves the enzymatic hydroxylation of the phenolic ring at the carbon atom where the alkyl group is attached (the ipso position), leading to the cleavage of the alkyl side-chain. core.ac.uknih.gov

Anaerobic Degradation: Anaerobic biodegradation of branched nonylphenols is generally much slower than aerobic degradation. asm.org While the anaerobic degradation of linear nonylphenol has been documented, the breakdown of branched isomers under these conditions is often reported to be negligible or extremely slow. asm.org Studies have shown that under reduced (anoxic) conditions, the persistence of NP isomers generally increases, with minimal dissipation observed under strongly reducing environments. researchgate.net The half-lives for general NP under anaerobic conditions have been reported to range from approximately 24 to 69 days. core.ac.uk The specific anaerobic degradation pathways for this compound are not well-elucidated in the scientific literature.

Identification of Microbial Metabolites and Degradation Intermediates

The identification of metabolites is crucial for understanding the degradation pathways and the potential for the formation of transformation products with their own toxicological profiles.

For this compound, specific research involving the bacterium Sphingomonas xenophaga Bayram has identified several key metabolites formed during cometabolic degradation. core.ac.uk These findings provide direct insight into the initial steps of its breakdown. The identified intermediates include:

4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone: This is the initial product of the ipso-hydroxylation of the aromatic ring. core.ac.uk

4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone: A subsequent transformation product of the dienone. core.ac.uk

2-(1-methyl-octyl)-benzene-1,4-diol (a hydroquinone derivative): This metabolite is formed following the initial ipso-hydroxylation and subsequent molecular rearrangement. core.ac.uk

These metabolites were isolated from cultures where this compound was degraded in the presence of other nonylphenol isomers that served as growth substrates for the bacteria. core.ac.uk This indicates a cometabolic transformation process, which is discussed further in the next section. The formation of these dienone and hydroquinone intermediates is characteristic of the ipso-substitution pathway, which appears to be a primary mechanism for isomers that are not readily attacked by conventional monooxygenases that target the alkyl chain. core.ac.ukasm.org

For the broader class of nonylphenol ethoxylates, degradation often begins with the shortening of the ethoxylate chain, leading to intermediates like nonylphenol monoethoxylate (NP1EO) and nonylphenoxy acetic acid (NP1EC), which then degrade to nonylphenol. tandfonline.com

Isomer-Specific Degradation and Cometabolic Transformations